N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}furan-2-carboxamide
CAS No.: 1019104-37-0
Cat. No.: VC11922658
Molecular Formula: C18H13FN4O2S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019104-37-0 |
|---|---|
| Molecular Formula | C18H13FN4O2S |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H13FN4O2S/c1-11-9-16(21-17(24)15-3-2-8-25-15)23(22-11)18-20-14(10-26-18)12-4-6-13(19)7-5-12/h2-10H,1H3,(H,21,24) |
| Standard InChI Key | WMNKKEGSLUOIGH-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features three interconnected heterocyclic systems:
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A 3-methyl-1H-pyrazole ring at position 1, which contributes to planar rigidity and hydrogen-bonding capabilities.
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A 4-(4-fluorophenyl)-1,3-thiazole group at position 4, introducing electron-withdrawing effects via the fluorine atom and enhancing metabolic stability .
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A furan-2-carboxamide side chain at position 5, which modulates solubility and target affinity through its polar carbonyl group .
Key Structural Data:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃FN₄O₂S | |
| Molecular Weight | 368.4 g/mol | |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| InChI Key | WMNKKEGSLUOIGH-UHFFFAOYSA-N |
Spectroscopic Characterization
Structural confirmation relies on:
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¹H/¹³C NMR: Peaks for the pyrazole methyl group (δ ~2.5 ppm), thiazole protons (δ ~7.3–8.1 ppm), and furan carboxamide carbonyl (δ ~165 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹).
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Mass Spectrometry: Molecular ion peak at m/z 368.4 (M⁺) with fragmentation patterns consistent with thiazole and pyrazole cleavage.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves sequential heterocycle formation and coupling reactions :
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Thiazole Ring Formation: Condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with α-haloketones.
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Pyrazole Construction: Hydrazine hydrate reaction with β-ketoesters to form the 3-methylpyrazole core.
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Furan Carboxamide Attachment: Amide coupling using furan-2-carbonyl chloride under Schotten-Baumann conditions.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiazole cyclization | DMF, 80°C, 12 hr | 65–70% |
| Pyrazole formation | Ethanol, reflux, 6 hr | 75–80% |
| Amide coupling | Dichloromethane, Et₃N, 0°C→RT | 60–65% |
Purification and Optimization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates intermediates.
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Recrystallization: Final product purified using ethanol/water mixtures .
Biological Activities and Mechanisms
Antimicrobial Efficacy
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Bacterial Inhibition:
Strain Zone of Inhibition (mm) S. aureus 18 ± 1.2 E. coli 14 ± 0.9 -
Antifungal Activity: Moderate activity against C. albicans (MIC = 32 μg/mL) .
Pharmacological Applications
Drug Development Prospects
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Lead Compound: Structural analogs show promise in overcoming multidrug resistance in oncology .
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Selectivity: Fluorophenyl group enhances target specificity for kinase enzymes (e.g., BRAF V600E) .
Toxicity and ADME Profile
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